molecular formula C15H15NO B030485 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 26945-63-1

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No. B030485
CAS RN: 26945-63-1
M. Wt: 225.28 g/mol
InChI Key: MKGUWTQTKHFOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound with the empirical formula C14H11N . It is a heterocyclic compound and is commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .


Synthesis Analysis

The synthesis of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine involves several steps. It can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It can also be used to synthesize 3-chloro-1-(5H-dibenzo[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine consists of a seven-membered ring with a nitrogen atom . The IUPAC Standard InChI is InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 .


Chemical Reactions Analysis

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine can participate in various chemical reactions. For instance, it can be used as a hydrogenation and reduction agent in transition metal-catalyzed organic synthesis reactions, particularly in the hydrogenation reactions of carbonyl compounds and unsaturated compounds .


Physical And Chemical Properties Analysis

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine has a molecular weight of 195.2597 . It has excellent thermal stability with glass transition temperatures (Tg) up to 137 °C and decomposition temperatures up to 452 °C . It is soluble in ethyl acetate .

Future Directions

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine has potential applications in the field of organic light-emitting diodes (OLEDs). Novel host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine motif have been designed and synthesized, demonstrating a promising design strategy for host materials to obtain highly efficient green and red OLEDs .

properties

IUPAC Name

2-methoxy-6,11-dihydro-5H-benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-17-13-9-8-12-7-6-11-4-2-3-5-14(11)16-15(12)10-13/h2-5,8-10,16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGUWTQTKHFOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3=CC=CC=C3N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442785
Record name 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine

CAS RN

26945-63-1
Record name 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.